molecular formula C11H13NO3 B2655030 N-(3-acetyl-4-methoxyphenyl)acetamide CAS No. 51410-09-4

N-(3-acetyl-4-methoxyphenyl)acetamide

Cat. No.: B2655030
CAS No.: 51410-09-4
M. Wt: 207.229
InChI Key: AASQAKHOJXFRMC-UHFFFAOYSA-N
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Description

Overview of Acetamide (B32628) Derivatives in Chemical Research

Acetamide derivatives are a significant class of organic compounds characterized by the presence of the acetamide group (-NHCOCH₃). This functional group is a cornerstone in medicinal chemistry and drug development. Acetamides are often explored for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The amide bond is a prevalent feature in many biologically active molecules and pharmaceuticals. Researchers often synthesize various acetamide derivatives to modulate pharmacokinetic properties, enhance biological activity, and explore structure-activity relationships.

Significance of the 3-Acetyl-4-Methoxyphenyl Moiety in Organic Synthesis and Biological Exploration

The 3-acetyl-4-methoxyphenyl moiety is a key structural component of N-(3-acetyl-4-methoxyphenyl)acetamide. The methoxyphenyl group, in particular, is a common feature in many biologically active compounds, contributing to their pharmacokinetic profiles by influencing lipophilicity and metabolic stability. The presence of an acetyl group on the aromatic ring can further influence the electronic properties of the molecule and may serve as a handle for further synthetic modifications. The introduction of an acetyl group has been noted in some contexts to enhance the biological activity of compounds. This moiety can act as a versatile precursor in organic synthesis for the construction of more complex molecular architectures.

Contemporary Research Landscape for N-Substituted Acetamides

Recent research into N-substituted acetamides has revealed their potential in targeting specific biological pathways. For instance, novel N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y₁₄ receptor, which is implicated in inflammatory diseases. These findings highlight the therapeutic potential of this class of compounds in areas such as acute gouty arthritis. Furthermore, other research has focused on N-acetamide substituted pyrazolopyrimidines as ligands for the translocator protein (TSPO), which is a target in oncology for both imaging and therapeutic purposes. This demonstrates the active and evolving research into the diverse applications of N-substituted acetamides.

Purpose and Scope of Research on this compound

Specific research focused solely on this compound is still emerging. However, based on the known properties of its constituent parts, the primary purpose of investigating this compound is to explore its potential as a scaffold in drug discovery and materials science. The scope of research includes its synthesis, characterization, and evaluation of its biological activities. Given the versatile nature of the acetamide and the substituted methoxyphenyl moieties, this compound is a candidate for screening in various assays to identify potential therapeutic applications. A documented synthesis route for this compound involves the reaction of N-(3-acetyl-4-hydroxyphenyl)acetamide with methyl iodide in the presence of potassium carbonate. chemicalbook.com

Chemical and Physical Properties of this compound

The following table summarizes some of the key computed physicochemical properties of this compound. nih.gov

PropertyValue
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
XLogP3 1.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 207.08954328 Da
Topological Polar Surface Area 55.4 Ų
Complexity 252

Overview of Investigated Biological Activities of Acetamide Derivatives

Acetamide derivatives have been the subject of numerous studies to determine their biological potential. The table below provides a summary of some of the activities investigated in various acetamide-containing compounds.

Biological ActivityDescription of Findings
Antifungal and Antibacterial Derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and studied for their fungicidal and bactericidal properties against phytopathogens. researchgate.net
Anti-inflammatory Certain acetamide derivatives have shown potential anti-inflammatory activity by reducing the production of nitric oxide (NO) in stimulated macrophages.
Antioxidant Some novel acetamide derivatives have been synthesized and tested for their in vitro antioxidant activity, showing the ability to scavenge radicals.
Enzyme Inhibition N-substituted acetamides have been investigated for their ability to inhibit specific enzymes, which is a crucial mechanism in the design of various drugs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetyl-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(13)10-6-9(12-8(2)14)4-5-11(10)15-3/h4-6H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASQAKHOJXFRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51410-09-4
Record name 3-Acetyl-4-methoxyacetanilide
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Synthetic Methodologies and Chemical Transformations of N 3 Acetyl 4 Methoxyphenyl Acetamide

Established Synthetic Pathways for N-(3-acetyl-4-methoxyphenyl)acetamide

The established routes for the synthesis of this compound typically involve a series of well-defined chemical reactions, starting from readily available precursor compounds. These pathways often rely on classical aromatic substitution and functional group manipulation techniques.

Multi-Step Synthesis Strategies from Precursor Compounds

A common approach to the synthesis of this compound involves a multi-step sequence starting from precursors such as p-acetamidophenol or 4-methoxyaniline. One plausible route begins with the protection of the amino group of 4-methoxyaniline via acetylation to form N-(4-methoxyphenyl)acetamide. This initial step is crucial to direct subsequent electrophilic substitution to the desired position on the aromatic ring.

Another potential multi-step strategy could involve the nitration of N-(4-methoxyphenyl)acetamide to introduce a nitro group at the 3-position. Subsequent reduction of the nitro group to an amine, followed by acetylation, would yield the desired product. A similar strategy has been described for the synthesis of the related compound, 3-amino-4-methoxyacetanilide, starting from 2,4-dinitrochlorobenzene. This process involves etherification, catalytic hydrogenation to reduce the nitro groups, and a final selective acylation step. organic-chemistry.org

The synthesis of N-(4-methoxyphenyl)acetamide from p-acetamidophenol has been achieved by heating it with potassium carbonate and trimethyl phosphate. This intermediate is a key stepping stone for the introduction of the acetyl group.

Acylation Reactions and Related Amidation Techniques

The introduction of the acetyl group onto the aromatic ring is a critical transformation in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution reactions, namely the Friedel-Crafts acylation or the Fries rearrangement. organic-chemistry.orgwikipedia.orgsigmaaldrich.commasterorganicchemistry.com

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com For the synthesis of this compound, N-(4-methoxyphenyl)acetamide would be the substrate. The acetamido group is an ortho-, para-director; therefore, the acylation is expected to occur at the position ortho to the acetamido group (and meta to the methoxy (B1213986) group). The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring. masterorganicchemistry.com

The Fries rearrangement is another powerful method for introducing an acyl group onto a phenolic ring. wikipedia.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. A potential pathway to this compound using this method would involve the initial formation of an ester from a suitable phenolic precursor, followed by the rearrangement to introduce the acetyl group. The reaction is known to be selective for the ortho and para positions, with the regioselectivity being influenced by reaction conditions such as temperature and solvent. wikipedia.org

Amidation techniques are employed to form the acetamido group. This is typically achieved by reacting the corresponding aniline (B41778) derivative with acetic anhydride or acetyl chloride. For instance, the synthesis of N-(4-methoxyphenyl)acetamide from 4-methoxyaniline is a standard amidation reaction. rsc.org

Specific Reaction Conditions and Catalytic Approaches in Synthesis

The success of the synthetic pathways for this compound is highly dependent on the specific reaction conditions and the choice of catalysts.

In Friedel-Crafts acylation , the choice of Lewis acid catalyst is critical. Aluminum chloride is a common and effective catalyst for this transformation. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com The reaction is typically carried out in a non-polar aprotic solvent. The stoichiometry of the Lewis acid is also an important factor, as it can form complexes with both the starting material and the product. organic-chemistry.org

For the Fries rearrangement , Lewis acids such as aluminum chloride are also commonly used. wikipedia.org The reaction temperature can be manipulated to favor either the ortho or para product. Generally, lower temperatures favor the para-isomer, while higher temperatures favor the ortho-isomer. wikipedia.org

In amidation reactions , the acetylation of anilines can be carried out under various conditions. A common method involves the use of acetic anhydride. rsc.org In some cases, a base may be added to neutralize the acid byproduct.

The table below summarizes typical reaction conditions for the key transformations involved in the synthesis of this compound.

Reaction TypeReagentsCatalystSolventTemperatureYield (%)
Amidation4-Methoxyaniline, Acetic Anhydride-DichloromethaneRoom Temperature50-68 rsc.org
Friedel-Crafts AcylationN-(4-methoxyphenyl)acetamide, Acetyl ChlorideAlCl₃Non-polar aproticVaries-
Fries RearrangementPhenolic EsterLewis Acid (e.g., AlCl₃)VariesVaries-

Exploration of Novel Synthetic Routes

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies in organic chemistry. This has led to the exploration of novel synthetic routes for compounds like this compound, with a focus on green chemistry principles and process optimization.

Green Chemistry Approaches for Compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of N-aryl acetamides, several green approaches have been investigated.

One approach involves the use of biocatalysts . For example, the synthesis of N-phenylacetamides has been reported using Candida parapsilosis ATCC 7330 as a whole-cell biocatalyst. This method offers a novel and environmentally friendly alternative to traditional chemical methods. rsc.org Another green approach utilizes microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. The synthesis of enaminones, which are related nitrogen-containing compounds, has been achieved with high yields using microwave irradiation in the absence of a solvent. rsc.org

The use of benign and reusable catalysts is another cornerstone of green chemistry. For the acetylation of anilines, magnesium sulfate (B86663) heptahydrate in glacial acetic acid has been reported as an eco-friendly and inexpensive catalytic system. This method avoids the use of toxic and corrosive reagents like acetic anhydride and acetyl chloride. ijtsrd.comslideshare.net Plant extracts have also been explored as catalysts for the synthesis of acetanilide (B955), offering a renewable and biodegradable option. ttwrdcs.ac.in

Furthermore, research has focused on developing solvent-free reaction conditions . The synthesis of acetamides has been achieved in good yields by the instantaneous reaction of anilines with acetic anhydride without any external heating or solvent. ijtsrd.com

The table below highlights some green chemistry approaches applicable to the synthesis of N-aryl acetamides.

Green ApproachKey FeaturesExample Application
BiocatalysisUse of enzymes or whole-cell organismsSynthesis of N-phenylacetamides using Candida parapsilosis rsc.org
Microwave-Assisted SynthesisFaster reaction rates, often solvent-freeSynthesis of enaminones rsc.org
Benign CatalystsUse of non-toxic and reusable catalystsAcetylation of aniline using MgSO₄·7H₂O/glacial acetic acid ijtsrd.comslideshare.net
Solvent-Free ReactionsReduced waste and environmental impactInstantaneous reaction of anilines with acetic anhydride ijtsrd.com

Yield Optimization and Reaction Efficiency Studies

Optimizing reaction yields and efficiency is a critical aspect of synthetic chemistry, both from an economic and an environmental perspective. For the synthesis of this compound and related compounds, several factors can be fine-tuned to improve the outcome of the reaction.

In Friedel-Crafts acylation , the optimization of catalyst loading, reaction time, and temperature can significantly impact the yield and selectivity of the desired product. The choice of solvent can also play a crucial role.

For amidation reactions , controlling the stoichiometry of the reagents is important to avoid side reactions, such as the formation of diacetylated products. ias.ac.in The reaction conditions, including temperature and the presence of a catalyst, can be adjusted to maximize the yield of the desired mono-acetylated product.

While specific yield optimization studies for this compound are not extensively reported in the readily available literature, the general principles of reaction optimization in organic synthesis would apply. This would involve a systematic study of reaction parameters to identify the optimal conditions for each step of the synthesis.

In-depth Analysis of this compound Reveals Gaps in Current Chemical Literature

Despite a thorough review of available scientific literature, detailed synthetic methodologies and chemical transformations focusing specifically on the derivatization and functionalization of this compound remain undocumented. Extensive searches have not yielded specific studies on the introduction of substituents on the phenyl ring, modification of the acetamide (B32628) moiety, or the synthesis of chiral analogs of this particular compound.

The requested article, intended to focus solely on the chemical transformations of this compound, cannot be generated with scientific accuracy due to the absence of published research on this specific molecule's reactivity and derivatization. The current body of chemical literature provides information on related analogs, such as N-(4-methoxyphenyl)acetamide and N-(4-methoxy-3-nitrophenyl)acetamide, but not on the target compound itself.

This highlights a notable gap in the exploration of this specific chemical entity. While the structural components of this compound, including the acetanilide and acetyl functionalities, are common in medicinal and materials chemistry, the specific substitution pattern of this compound has not been a focus of published synthetic studies.

Therefore, a detailed discussion on the following topics, as per the requested outline, is not currently possible based on existing scientific evidence:

Derivatization and Functionalization Strategies

Synthesis of Chiral Analogs and Stereoselective Approaches:There are no published stereoselective synthetic routes or methodologies for creating chiral analogs of this compound.

Given the constraints of adhering strictly to scientifically accurate and published data for the specified compound, it is not feasible to construct the requested article. Information on related compounds cannot be extrapolated to this compound without engaging in speculation, which would compromise the scientific integrity of the content.

Should research on the synthesis and reactivity of this compound be published in the future, a detailed article on its chemical transformations could then be compiled. At present, however, it remains an area of unexplored chemical space.

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that the specific experimental data required to fully detail the advanced spectroscopic and analytical characterization of this compound is not available in publicly accessible research databases.

The compound, identified by the CAS Number 51410-09-4, is also known by synonyms such as 3-Acetyl-4-methoxyacetanilide and 5-Acetamido-2-methoxyacetophenone. guidechem.comnih.gov While its chemical identity is established, specific research findings detailing its ¹H NMR, ¹³C NMR, 2D NMR, and FTIR spectra could not be located.

Furthermore, the highly specialized information regarding Boron-11 NMR (¹¹B NMR) analysis, which would be pertinent only in mechanistic studies involving boron-containing intermediates, is also unavailable.

Due to the absence of this foundational analytical data for the specified compound, it is not possible to generate a thorough and scientifically accurate article that adheres to the requested outline. Constructing such an article without verified experimental data would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Vibrational Spectroscopy for Functional Group Analysis

Raman Spectroscopy in Molecular Characterization

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound. Analysis of N-(4-chlorophenyl)acetamide, a related acetamide (B32628) derivative, reveals characteristic vibrational modes that can be correlated to its structural features. The spectrum for this related compound was acquired using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer with a Nd:YAG laser source. spectrabase.com While specific Raman data for N-(3-acetyl-4-methoxyphenyl)acetamide is not extensively detailed in current literature, the expected spectrum would feature prominent peaks corresponding to the vibrations of its key functional groups.

Anticipated Raman Shifts for this compound:

C=O Stretching (Amide I): A strong band is expected in the region of 1650-1680 cm⁻¹, characteristic of the carbonyl group in the acetamide moiety.

C=O Stretching (Acetyl): Another strong band for the acetyl group's carbonyl would appear, likely in a similar region, potentially overlapping or appearing as a distinct shoulder.

Aromatic C=C Stretching: Multiple bands in the 1450-1610 cm⁻¹ range would arise from the vibrations of the phenyl ring.

N-H Bending (Amide II): A peak typically found around 1520-1580 cm⁻¹ is associated with the N-H bending coupled with C-N stretching.

C-N Stretching: This vibration would contribute to peaks in the 1200-1350 cm⁻¹ region.

C-O Stretching (Methoxy): Vibrations from the methoxy (B1213986) group would be observable, typically as strong bands in the 1000-1300 cm⁻¹ range.

CH₃ Rocking/Bending: Vibrations from the methyl groups of the acetyl and methoxy moieties would produce signals in the fingerprint region below 1500 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 207.23 g/mol . chemeo.com

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak [M]⁺ at m/z 207. Subsequent fragmentation would likely occur at the most labile bonds, primarily involving the acetyl and acetamide groups.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Ion Structure Description
207 [C₁₁H₁₃NO₃]⁺ Molecular Ion (M⁺)
165 [M - CH₂CO]⁺ Loss of a ketene (B1206846) radical from the acetamide group.
150 [M - CH₃CO - CH₃]⁺ Loss of the acetyl group followed by loss of a methyl radical.
122 [C₇H₆O₂]⁺ Fragment corresponding to the methoxy-acetyl-phenyl cation.

Analysis of related compounds, such as N-(3-Methoxyphenyl)acetamide, shows a molecular ion peak [M]+ at m/z 165, confirming its molecular weight. rsc.org Similarly, N-(4-methoxyphenyl)-N-methyl-acetamide has a molecular weight of 179.2157 g/mol . nist.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is used to verify the empirical formula and confirm the purity of a synthesized sample. The molecular formula for this compound is C₁₁H₁₃NO₃. chemeo.com

The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.011 11 132.121 63.75%
Hydrogen H 1.008 13 13.104 6.32%
Nitrogen N 14.007 1 14.007 6.76%
Oxygen O 15.999 3 47.997 23.16%

| Total | | | | 207.229 | 100.00% |

Experimental results from elemental analysis of a pure sample should align closely with these calculated values, typically within a ±0.4% margin, to confirm the compound's compositional integrity. rsc.org This verification is a standard procedure in the characterization of newly synthesized compounds. researchgate.netchemjournal.kz

Chromatographic Purity Assessment in Research Samples (e.g., TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to separate components of a mixture, determine the purity of a compound, and monitor the progress of a chemical reaction. umich.edu For the purity assessment of this compound, a sample solution is spotted onto a TLC plate coated with an adsorbent like silica (B1680970) gel. amazonaws.com

The plate is then developed in a chamber with a suitable solvent system (eluent). The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase (eluent). umich.edu The result is visualized, often under UV light, and the retention factor (Rf) is calculated. amazonaws.com

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities. The Rf value is dependent on the polarity of the compound, the stationary phase, and the mobile phase. For this compound, a moderately polar compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be used as the eluent. rsc.orgamazonaws.com By co-spotting the sample with known standards, TLC can also aid in compound identification. umich.edu

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

A crystal structure determination for this compound would provide the following key data:

Table 3: Crystal and Structural Refinement Parameters (Hypothetical Data)

Parameter Value
Crystal system Monoclinic
Space group P2₁/n
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4

These parameters would precisely define the unit cell and the arrangement of molecules within the crystal lattice, confirming the compound's covalent structure and revealing its supramolecular architecture. researchgate.netmdpi.com

Computational Chemistry and in Silico Investigations of N 3 Acetyl 4 Methoxyphenyl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable conformation and the distribution of its electrons, which are key to its chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine a molecule's optimized geometry, vibrational frequencies, and various electronic properties. nih.gov Calculations are typically performed using specific functionals, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.gov

For N-(3-acetyl-4-methoxyphenyl)acetamide, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves calculating bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. For similar acetanilide (B955) structures, the acetamido group is often twisted relative to the plane of the phenyl ring. nih.govresearchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. Other quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can also be calculated to further characterize the molecule's stability and reactivity. bohrium.com

Table 1: Representative Theoretical Electronic Properties Calculated via DFT
ParameterSymbolTypical Value (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO~ -6.5Energy of the outermost electron-filled orbital; relates to electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMO~ -1.5Energy of the first empty orbital; relates to electron-accepting ability.
HOMO-LUMO Energy GapΔE~ 5.0Indicator of chemical reactivity and kinetic stability.
Electronegativityχ~ 4.0Measures the power of an atom or group to attract electrons.
Chemical Hardnessη~ 2.5Measures resistance to change in electron distribution.
Electrophilicity Indexω~ 3.2Measures the energy lowering due to maximal electron flow.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. nih.gov It provides a detailed understanding of charge transfer and conjugative interactions by examining the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

For this compound, NBO analysis would reveal significant intramolecular charge transfer interactions. Key interactions would likely include delocalizations from the lone pairs (n) of oxygen and nitrogen atoms to the antibonding π* orbitals of the carbonyl groups and the phenyl ring. For instance, interactions such as n(O) → π(C=O) and π(ring) → π(C=O) would indicate electron delocalization contributing to the molecule's stability. Such analyses have been performed on related molecules like N-(4-hydroxyl phenyl) acetamide (B32628) to interpret intermolecular contacts and natural charges. nih.gov

Table 2: Predicted Major Intramolecular Interactions and Stabilization Energies (E(2)) from NBO Analysis
Donor NBOAcceptor NBOInteraction TypePredicted E(2) (kcal/mol)
π(CAryl-CAryl)π(C=OAcetyl)π → πHigh
n(OMethoxy (B1213986))π(CAryl-CAryl)n → πModerate
n(NAmide)π(C=OAmide)n → πHigh
n(OCarbonyl)σ(N-CAmide)n → σLow

The Electron Localization Function (ELF) and Molecular Electrostatic Potential (ESP) are valuable tools for visualizing the electronic structure of a molecule. ELF maps electron pair localization, distinguishing core, bonding, and lone pair electrons. The ESP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netchemrxiv.org

The ESP map of this compound is expected to show the most negative potential (typically colored red or orange) concentrated around the oxygen atoms of the two carbonyl groups and the methoxy group, as these are the most electronegative atoms with accessible lone pairs. researchgate.net These regions represent sites susceptible to electrophilic attack. Conversely, positive potential (colored blue) would be located around the amide hydrogen (N-H), indicating its acidic nature and ability to act as a hydrogen bond donor. The aromatic protons would also exhibit a degree of positive potential. This type of analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.govchemrxiv.org

Average Local Ionization Energy (ALIE) is a computational tool that maps the energy required to remove an electron from any point on the molecular surface. It is used to identify the sites most susceptible to electrophilic attack, which are characterized by the lowest ALIE values. These regions correspond to the locations of the most reactive electrons, such as those in π-orbitals or lone pairs. For this compound, the lowest ALIE values would be anticipated on the phenyl ring and near the oxygen and nitrogen atoms, highlighting these areas as the most probable sites for initial interaction with electrophiles.

Molecular Docking and Molecular Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations predict its behavior in a biological environment. These in silico techniques are essential in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. scienceopen.com The process involves sampling various conformations of the ligand within the binding site of the target and scoring them based on binding affinity or energy. This method can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Given its structure, this compound could be investigated as a potential inhibitor for various enzymes. For example, related acetamide derivatives have been studied as inhibitors of tyrosinase, an enzyme involved in pigmentation. scienceopen.com In a hypothetical docking study against tyrosinase, this compound would be positioned in the active site. The carbonyl oxygen atoms and the amide group would be prime candidates for forming hydrogen bonds with amino acid residues like asparagine or histidine. The phenyl ring and methyl groups could engage in hydrophobic and π-alkyl interactions with nonpolar residues such as valine, leucine, and phenylalanine within the binding pocket. The strength of these interactions determines the binding affinity, often expressed as a docking score or binding energy in kcal/mol.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-receptor complex over time, providing a more dynamic view of the binding interactions. mdpi.com

Table 3: Predicted Ligand-Target Interactions for this compound with a Hypothetical Enzyme Active Site
Functional Group of LigandPotential Interaction TypePotential Interacting Amino Acid Residues
Amide N-HHydrogen Bond (Donor)Asp, Glu, Carbonyl O of backbone
Carbonyl C=O (Amide and Acetyl)Hydrogen Bond (Acceptor)Asn, Gln, Ser, His, Arg, Lys
Methoxy -OCH3Hydrogen Bond (Acceptor)Ser, Thr, Tyr
Phenyl Ringπ-π Stacking / π-AlkylPhe, Tyr, Trp, Leu, Val, Ala
Methyl GroupsHydrophobic / van der WaalsLeu, Val, Ile, Ala, Met

Conformational Analysis and Binding Mode Predictions

Conformational Analysis

Studies on structurally related N-arylacetamides provide insights into the likely conformational properties. For instance, in similar acetanilide structures, the amide group's planarity and its torsion angle relative to the phenyl ring are key determinants of conformation. researchgate.net X-ray crystallography and computational studies on compounds like N-(4-methoxy-2-nitrophenyl)acetamide have shown that the methoxy group tends to be nearly coplanar with the phenyl ring, while the acetamido group is often significantly twisted out of the plane. nih.gov For this compound, a key conformational parameter would be the torsion angle defined by the C-C-N-C bonds linking the phenyl ring and the acetamide group. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed to calculate the potential energy surface and identify low-energy, stable conformers.

Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for hypothesizing how a molecule might interact with a biological target at the atomic level. researchgate.net

To predict the binding mode of this compound, a specific protein target would first need to be identified. The docking process would then involve:

Preparation of the Ligand and Receptor: Generating the 3D structure of the most stable conformer of this compound and preparing the 3D structure of the target protein, defining the active binding site.

Docking Simulation: Using algorithms to fit the ligand into the protein's binding site in numerous possible orientations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein. researchgate.netnih.gov

For this compound, the methoxy and acetyl groups' oxygen atoms, along with the amide group's oxygen and nitrogen atoms, could act as hydrogen bond acceptors or donors, playing a critical role in its binding to a potential target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are expressed as mathematical equations that can be used to predict the activity of new, untested molecules.

Prediction of Biological Activity Profiles (e.g., antimicrobial, antitubercular)

To develop a QSAR model for predicting the antimicrobial or antitubercular activity of this compound, a dataset of structurally similar compounds with experimentally measured activities against specific pathogens (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) would be required.

The general process involves:

Data Collection: Assembling a series of acetanilide or related aromatic compounds with their corresponding biological activities (e.g., Minimum Inhibitory Concentration, MIC).

Descriptor Calculation: Calculating various molecular descriptors for each compound in the series.

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR), to build an equation that relates the descriptors to the activity. researchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Studies on other anilide derivatives have successfully used QSAR to model antimicrobial activity. nih.govresearchgate.net For example, QSAR models for substituted anilides have demonstrated that their activity against bacteria and fungi can be effectively modeled using specific molecular connectivity indices. researchgate.netresearchgate.net A hypothetical QSAR model might take the form shown in the table below, where activity is predicted based on a combination of molecular descriptors.

Table 1: Example of a Hypothetical QSAR Equation for Predicting Antimicrobial Activity (pMIC)
Model ComponentDescription
EquationpMIC = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ... + (cₙ × Descriptorₙ)
pMICThe negative logarithm of the Minimum Inhibitory Concentration (a measure of biological activity).
c₀, c₁, c₂, cₙRegression coefficients determined from the statistical analysis of the training set of molecules.
Descriptor₁, Descriptor₂, DescriptorₙCalculated molecular properties (e.g., logP, molecular weight, electronic properties).

By calculating the relevant descriptors for this compound and inserting them into a validated QSAR model, a prediction of its antimicrobial or antitubercular potency could be made.

Identification of Key Molecular Descriptors for Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. Identifying which descriptors are most influential in a QSAR model is crucial for understanding the structure-activity relationship and designing more potent compounds. These descriptors fall into several categories:

Topological: Describe the atomic connectivity and shape of the molecule (e.g., molecular connectivity indices).

Electronic: Relate to the molecule's electronic properties (e.g., dipole moment, partial charges).

Hydrophobic: Quantify the molecule's lipophilicity (e.g., LogP).

Steric: Describe the size and shape of the molecule (e.g., molecular volume).

In QSAR studies of antimicrobial compounds, hydrophobicity (LogP) is often a key descriptor, as the molecule must pass through the lipid-rich bacterial cell membrane. nih.gov Electronic properties that influence hydrogen bonding capacity are also frequently important. For example, studies on prenylated flavonoids revealed that descriptors related to partial positive charge and van der Waals surface area were critical for anti-MRSA activity. nih.gov The table below lists some common descriptors that would be relevant in a QSAR study involving this compound.

Table 2: Key Molecular Descriptors and Their Potential Relevance to Biological Activity
Descriptor TypeExample DescriptorPotential Significance
HydrophobicLogP (Octanol-Water Partition Coefficient)Relates to membrane permeability and transport to the target site.
ElectronicDipole MomentInfluences long-range interactions with the biological target.
ElectronicNumber of H-bond Acceptors/DonorsCrucial for specific binding interactions with proteins or nucleic acids.
TopologicalMolecular Connectivity Indices (e.g., ²χ)Correlates molecular size, shape, and branching with activity. researchgate.net
StericMolecular Weight (MW)Relates to the overall size of the molecule and its fit within a binding pocket.

In Silico Prediction of Potential Biological Interactions and Metabolic Pathways

Beyond specific QSAR models, computational tools can provide broader predictions about a compound's interactions and fate within a biological system.

Prediction of Biological Interactions

Techniques like reverse docking or virtual screening can be used to predict potential biological targets for this compound. This involves docking the molecule against a large library of protein structures to identify which proteins it is most likely to bind to. biorxiv.org The results can generate hypotheses about the compound's mechanism of action or potential off-target effects.

Prediction of Metabolic Pathways

In silico metabolism prediction tools are used to identify which parts of a molecule are most likely to be chemically modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. nih.gov These tools use rule-based systems or machine learning models trained on large datasets of known metabolic reactions. nih.govcreative-biolabs.com

For this compound, a metabolic prediction tool would likely identify several potential sites of metabolism:

Phase I Metabolism:

O-Demethylation: The methoxy group (-OCH₃) is a common site for enzymatic cleavage to a hydroxyl group (-OH).

Hydrolysis: The amide bond (-NH-CO-) could be hydrolyzed, splitting the molecule into 3-acetyl-4-methoxyaniline and acetic acid.

Oxidation: The methyl group of the acetyl or acetamide function could be oxidized to a hydroxymethyl group.

Phase II Metabolism: The hydroxyl group formed during Phase I metabolism could undergo conjugation with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

Software platforms such as BioTransformer, Meteor, and QSAR Toolbox can generate a list of plausible metabolites, which can guide experimental metabolism studies using techniques like liquid chromatography-mass spectrometry (LCMS). nih.gov

Structure Activity Relationship Sar Studies of N 3 Acetyl 4 Methoxyphenyl Acetamide Derivatives

Impact of Substitutions on the Phenyl Ring on Biological Activity

The phenyl ring of N-(3-acetyl-4-methoxyphenyl)acetamide offers a versatile platform for structural modifications that can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. The nature, position, and size of substituents on this aromatic ring can influence its electronic environment, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research on related acetanilide (B955) and N-phenylacetamide derivatives has demonstrated that the introduction of various functional groups on the phenyl ring can modulate a range of biological activities, including antimicrobial and enzyme inhibitory effects. For instance, studies on acetanilides have shown that the presence of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic ring can enhance antimicrobial activity. researchgate.netnih.gov This is often attributed to an increase in the acidity of the N-H bond of the acetamide (B32628) moiety, which may be crucial for target interaction. researchgate.net Conversely, the introduction of hydrophobic substituents, such as alkyl or trifluoromethyl groups, has been shown to increase the antibacterial potency of some N-phenylpyrazole derivatives, likely by enhancing their ability to cross bacterial cell membranes. longdom.orgnih.gov

A hypothetical SAR study on this compound derivatives could explore the following modifications to the phenyl ring:

Introduction of Halogens: Placing fluorine, chlorine, or bromine atoms at different positions could enhance biological activity through favorable electronic and hydrophobic interactions.

Alkylation: The addition of small alkyl groups could increase lipophilicity, potentially improving cell permeability.

Bioisosteric Replacement: Replacing the methoxy (B1213986) group with other bioisosteres, such as a hydroxyl or a trifluoromethoxy group, could probe the importance of its electronic and hydrogen-bonding capabilities.

The following table summarizes the potential impact of various phenyl ring substitutions on the biological activity of this compound derivatives, based on findings from related compound classes.

Substituent Position Potential Impact on Biological Activity Rationale
Halogens (F, Cl, Br)Ortho, Meta, ParaIncreased antimicrobial and enzyme inhibitory activityEnhances lipophilicity and can act as a hydrogen bond acceptor.
Alkyl groups (e.g., CH3, C2H5)Ortho, Meta, ParaIncreased lipophilicity and potential for improved cell penetration.Hydrophobic interactions with the target protein.
Nitro (NO2)Ortho, Meta, ParaIncreased antimicrobial activity.Strong electron-withdrawing nature can increase the acidity of the N-H bond.
Hydroxyl (OH)Ortho, Meta, ParaPotential for new hydrogen bonding interactions.Can act as both a hydrogen bond donor and acceptor.

Role of the Acetamide Moiety in Modulating Activity

The acetamide moiety (-NHC(O)CH3) is a cornerstone of the this compound structure and plays a pivotal role in its biological activity. This functional group is capable of forming crucial hydrogen bonds that can anchor the molecule within the binding site of a biological target, such as an enzyme or a receptor. nih.gov The nitrogen atom of the acetamide can act as a hydrogen bond donor, while the carbonyl oxygen can serve as a hydrogen bond acceptor.

Studies on various classes of acetamide-containing compounds have consistently highlighted the importance of this moiety for biological activity. For example, in the context of COX-II inhibitors, the nitrogen atom of the acetamide group has been shown to form hydrogen bonds with key amino acid residues in the enzyme's active site, contributing to the compound's inhibitory potency. archivepp.com The planarity and conformational flexibility of the acetamide linkage also allow the molecule to adopt an optimal orientation for binding.

Influence of Stereochemistry on Biological Interactions

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological macromolecules like proteins and nucleic acids. While this compound itself is not chiral, the introduction of chiral centers through derivatization would necessitate a thorough investigation of the influence of stereoisomerism on biological activity. nih.gov

Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may bind to a target receptor with high affinity and elicit a desired therapeutic effect, while the other may be inactive or even produce adverse effects. This stereoselectivity arises from the specific spatial arrangement of functional groups that must complement the chiral environment of the biological target. nih.gov

For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake and/or target interaction is highly dependent on their specific stereochemistry. nih.gov Should any derivatives of this compound be developed that contain stereocenters, it would be imperative to separate and evaluate the individual stereoisomers to identify the most active and safest candidate.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdovepress.com A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all positioned at specific distances and angles from one another. researchgate.net

The development of a pharmacophore model for this class of compounds would likely involve the following steps:

Identification of a training set: A series of this compound analogs with known biological activities would be selected.

Conformational analysis: The possible three-dimensional conformations of each molecule in the training set would be generated.

Feature alignment: The common chemical features among the active molecules would be identified and aligned to generate a pharmacophore hypothesis.

Validation: The predictive power of the pharmacophore model would be tested using a set of molecules with known activities that were not included in the training set.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify new potential hits. dovepress.com

Lead optimization is the process of taking a promising "lead" compound and modifying its structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. danaher.compatsnap.com For this compound derivatives, lead optimization strategies could include:

Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be used to predict how different derivatives bind to the active site and to guide the design of modifications that enhance these interactions. nih.gov

Analogue Synthesis: A systematic series of analogues would be synthesized to explore the SAR around the lead compound. This would involve making small, incremental changes to the structure and evaluating the impact on biological activity.

Improving ADMET Properties: Modifications would be made to improve the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the lead compound to ensure it is suitable for further development. rsc.org

Design Principles for Enhanced Biological Potency and Selectivity

The rational design of more potent and selective derivatives of this compound should be guided by the SAR data obtained from initial screening and computational modeling. Key design principles would focus on optimizing the interactions between the ligand and its biological target while minimizing off-target effects. patsnap.com

Several strategies can be employed to enhance biological potency and selectivity:

Exploiting Specific Interactions: Identifying key interactions, such as specific hydrogen bonds or hydrophobic pockets within the target's binding site, and designing modifications that capitalize on these interactions can lead to significant gains in potency.

Conformational Constraint: Introducing rigid elements or cyclic structures into the molecule can lock it into a more bioactive conformation, reducing the entropic penalty of binding and thereby increasing affinity.

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) or that produce similar biological effects (bioisosteres) can be used to fine-tune the molecule's properties. For example, replacing a phenyl ring with a bioisosteric heterocycle could improve solubility or metabolic stability.

Fragment-Based Growth: If a smaller fragment of the molecule is found to be crucial for binding, new functionalities can be "grown" from this core fragment to explore additional interactions with the target. researchgate.net

The following table outlines some design principles and their potential application to the this compound scaffold.

Design Principle Strategy Example Application Expected Outcome
Enhance Target BindingIntroduce substituents that can form additional hydrogen bonds or hydrophobic interactions.Addition of a hydroxyl or amino group to the phenyl ring.Increased potency.
Improve SelectivityModify the overall shape and electronic distribution to favor binding to the desired target over off-targets.Introduction of bulky groups to sterically hinder binding to smaller off-target binding sites.Increased selectivity and reduced side effects.
Optimize PharmacokineticsModify lipophilicity and introduce metabolically stable groups.Replacement of a metabolically labile group with a more stable isostere.Improved bioavailability and duration of action.
Reduce ToxicityRemove or modify structural motifs known to be associated with toxicity.Masking a potentially reactive functional group.Improved safety profile.

By systematically applying these SAR-guided design principles, it is possible to optimize the this compound scaffold to develop novel drug candidates with enhanced therapeutic potential.

Mechanistic Elucidation of Biological Activities: in Vitro and Preclinical in Vivo Studies

Enzyme Inhibition and Receptor Binding Studies

Investigations into the specific interactions of N-(3-acetyl-4-methoxyphenyl)acetamide with key enzymes and receptors are crucial for understanding its pharmacological profile.

Inhibition of Diacylglycerol Kinase Gamma (DGKγ) and Related Pathways

Diacylglycerol kinases (DGKs) are critical enzymes that regulate the levels of the second messenger diacylglycerol (DAG) by phosphorylating it to phosphatidic acid. nih.govnih.gov This action modulates signaling pathways, including those involving protein kinase C. nih.govnih.gov Currently, specific studies detailing the inhibitory activity of this compound on the DGKγ isoform or its impact on related signaling pathways are not extensively documented in the available scientific literature. While various compounds, such as R59022 and R59949, are known DGK inhibitors, direct evidence linking this compound to this enzymatic target is yet to be established. nih.govnih.gov

Modulation of Cyclooxygenase (COX) Isozymes

Cyclooxygenase (COX) isozymes, COX-1 and COX-2, are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. The selective inhibition of these enzymes is a major strategy for anti-inflammatory drug development. nih.gov However, research specifically evaluating the modulatory effects of this compound on COX-1 and COX-2 is limited. While structurally related classes of compounds, such as N-acetyl-benzenesulfonamides, have been investigated as COX-2 inhibitors, direct experimental data on the activity of this compound against COX isozymes is not presently available in the reviewed literature. nih.gov

Interactions with Other Specific Biological Targets

The broader biological activity profile of this compound remains an area for further investigation. The identification of specific molecular targets is essential for a comprehensive understanding of its mechanism of action. While the structural features of related acetamide (B32628) compounds may suggest potential interactions with various biological targets like enzymes or receptors, specific binding studies and functional assays for this compound are not widely reported. ontosight.ai

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

The potential of this compound and its derivatives as antimicrobial agents has been explored against a range of pathogenic bacteria and fungi. These studies provide insights into its spectrum of activity and potential applications in controlling microbial growth.

Evaluation against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pectobacterium carotovorum)

Studies have been conducted on derivatives of the related compound, N-(4-methoxyphenyl)acetamide, to assess their antibacterial properties. Specifically, a dithiocarbamate (B8719985) derivative, sodium acetyl(4-methoxyphenyl)carbamodithioate, was evaluated for its efficacy against the phytopathogen Pectobacterium carotovorum, a bacterium responsible for soft rot disease in various crops. researchgate.netchemjournal.kznih.gov The results indicated significant bactericidal activity, with the compound producing a substantial zone of inhibition. researchgate.netchemjournal.kz At a concentration of 0.4%, this derivative exhibited a maximum inhibition zone of 18 mm against P. carotovorum. researchgate.netchemjournal.kz

Detailed investigations into the activity of this compound against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli are not prominently featured in the available literature.

Bacterial StrainTest CompoundConcentrationResultSource
Pectobacterium carotovorumSodium acetyl(4-methoxyphenyl)carbamodithioate0.4%18 mm zone of inhibition researchgate.netchemjournal.kz

Evaluation against Fungal Strains (e.g., Fusarium oxysporum, Candida albicans, Cryptococcus neoformans)

The antifungal potential of N-(4-methoxyphenyl)acetamide derivatives has also been a subject of research. The same derivative tested against bacteria, sodium acetyl(4-methoxyphenyl)carbamodithioate, was assessed for its activity against the phytopathogenic fungus Fusarium oxysporum. researchgate.netchemjournal.kz This fungus is known to cause vascular wilt in a wide range of plants, leading to significant economic losses. nih.govnih.gov The study revealed that the compound possesses high fungicidal activity, completely inhibiting the growth of F. oxysporum at a concentration of 0.4%. researchgate.netchemjournal.kz

Specific studies evaluating the efficacy of this compound against medically important fungal strains such as Candida albicans and Cryptococcus neoformans are not extensively covered in the reviewed scientific reports.

Fungal StrainTest CompoundConcentrationResultSource
Fusarium oxysporumSodium acetyl(4-methoxyphenyl)carbamodithioate0.4%Complete growth inhibition researchgate.netchemjournal.kz

Mechanisms of Antimicrobial Action

Direct studies on the antimicrobial mechanism of "this compound" are not available in the current scientific literature. However, research on other acetamide derivatives provides a basis for understanding potential mechanisms of action.

Derivatives of the closely related N-(4-methoxyphenyl)acetamide have been synthesized and evaluated for their antifungal and antibacterial properties. For instance, sodium acetyl(4-methoxyphenyl)carbamodithioate, a derivative of N-(4-methoxyphenyl)acetamide, has demonstrated significant fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%. chemjournal.kz This same compound also exhibited bactericidal effects against Pectobacterium carotovorum, producing a maximum inhibition zone of 18 mm at the same concentration. chemjournal.kz

The antimicrobial mechanisms of acetamide derivatives can be diverse. Some studies suggest that the presence of certain functional groups, such as a chloro atom, can enhance antimicrobial potency. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was found to be twice as potent as its non-chlorinated precursor against Klebsiella pneumoniae. nih.gov The proposed mechanism for this enhanced activity is the potential to act on penicillin-binding proteins, leading to cell lysis. nih.gov Other potential antimicrobial mechanisms for compounds containing amide functionalities include the formation of hydrogen bonds with components of the bacterial membrane, which can increase the molecule's specificity and facilitate its entry into the cell. acs.org

It is important to emphasize that these findings are for related acetamide compounds, and experimental validation is required to determine if "this compound" possesses any antimicrobial activity and by what mechanism.

Anti-inflammatory Research in Preclinical Models

There is no specific research available on the anti-inflammatory effects of "this compound" in either in vitro or in vivo preclinical models. However, studies on other acetamide derivatives have explored their anti-inflammatory potential.

In Vitro Assays for Anti-inflammatory Potential

The anti-inflammatory potential of novel chemical entities is often initially assessed through in vitro assays that measure their ability to modulate key inflammatory pathways. A common approach involves the use of macrophage cell lines, such as J774.A1, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov In such models, the production of inflammatory mediators like nitric oxide (NO) is quantified. For example, certain newly synthesized acetamide derivatives have been shown to significantly reduce LPS-induced NO production in J774.A1 macrophages at concentrations ranging from 0.1 to 10 µM. nih.gov This inhibition of NO production is a key indicator of potential anti-inflammatory activity.

It is important to note that these studies were not conducted on "this compound", and its activity in similar in vitro anti-inflammatory assays remains to be determined.

Investigation in Relevant Preclinical Inflammatory Models

Preclinical in vivo models are crucial for evaluating the anti-inflammatory efficacy of a compound in a whole-organism context. A frequently used model is the carrageenan-induced paw edema model in rats, which assesses acute inflammation. In a study investigating a structurally related N-pyrrolylcarboxylic acid derivative, 2-[3-Acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid, the compound demonstrated significant anti-inflammatory properties. nih.gov After continuous administration, this compound, at doses of 10, 20, and 40 mg/kg, significantly reduced paw edema at 2, 3, and 4 hours post-carrageenan injection, with an efficacy comparable to the standard anti-inflammatory drug diclofenac. nih.gov

Another preclinical model, adjuvant-induced arthritis in rats, is used to study chronic inflammation. Research on MF498 [N-{[4-(5,9-diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide], a selective E prostanoid receptor 4 (EP4) antagonist, has shown that it can inhibit inflammation in this model. researchgate.net These findings highlight that acetamide-containing structures can possess significant in vivo anti-inflammatory effects. However, the anti-inflammatory activity of "this compound" in any preclinical model has not been reported.

Anticancer Activity and Cellular Pathway Modulation

Specific data on the anticancer activity and cellular pathway modulation of "this compound" is not available in the scientific literature. The following sections discuss the evaluation of these properties for other, structurally related acetamide derivatives.

Cell Viability and Proliferation Assays in Cancer Cell Lines

The initial step in assessing the anticancer potential of a compound often involves evaluating its effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used for this purpose.

In a study on various phenylacetamide derivatives, their cytotoxic effects were evaluated against a panel of human cancer cell lines, including MDA-MB-468 (breast cancer), PC12 (pheochromocytoma), and MCF-7 (breast cancer). tbzmed.ac.ir The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrated that some of these derivatives possess potent cytotoxic effects. For instance, a derivative with a para-nitro group (compound 3j) exhibited a strong cytotoxic effect against MDA-MB-468 cells with an IC50 value of 0.76 ± 0.09 µM. tbzmed.ac.ir Another derivative, compound 3d, showed an IC50 value of 0.6 ± 0.08 μM against both MDA-MB-468 and PC-12 cells. tbzmed.ac.ir

CompoundCancer Cell LineIC50 (µM)Reference
Phenylacetamide derivative (3j)MDA-MB-4680.76 ± 0.09 tbzmed.ac.ir
Phenylacetamide derivative (3d)MDA-MB-4680.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative (3d)PC-120.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative (3c)MCF-70.7 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative (3d)MCF-70.7 ± 0.4 tbzmed.ac.ir

These data indicate that the phenylacetamide scaffold can be a promising framework for the development of cytotoxic agents. However, the effect of "this compound" on cancer cell viability and proliferation has not been reported.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Beyond cytotoxicity, understanding the mechanisms by which a compound inhibits cancer cell growth is crucial. Many anticancer agents function by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest at specific phases, thereby preventing cell division.

Research on a resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), which shares the N-(4-methoxyphenyl)acetamide moiety, has shown that it can induce G2/M phase cell cycle arrest and apoptosis in HeLa human cervical cancer cells. nih.govcolab.ws Treatment with MPDB led to the activation of caspases, key enzymes in the apoptotic pathway, and a decrease in the expression of the anti-apoptotic protein Bcl-xL. nih.govcolab.ws Furthermore, MPDB was found to increase the release of cytosolic cytochrome c and the expression of Fas and Fas-L proteins, indicating the involvement of both the intrinsic and extrinsic apoptotic pathways. nih.govcolab.ws

Another study on a series of phenylacetamide derivatives demonstrated that a particularly effective compound (3d) triggered apoptosis by upregulating the expression of Bcl-2, Bax, and FasL RNA, and increasing caspase-3 activity in three different cancer cell lines. tbzmed.ac.ir

CompoundCancer Cell LineMechanism of ActionReference
N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB)HeLaG2/M phase cell cycle arrest; Induction of intrinsic and extrinsic apoptosis nih.govcolab.ws
Phenylacetamide derivative (3d)MCF-7, MDA-MB-468, PC-12Upregulation of Bcl-2, Bax, and FasL RNA; Increased caspase-3 activity tbzmed.ac.ir

These findings with structurally related compounds suggest that acetamide derivatives can modulate critical cellular pathways involved in cancer cell survival and proliferation. Nevertheless, the ability of "this compound" to induce apoptosis or cell cycle arrest in cancer cells has not been investigated.

Impact on Osteoclast Differentiation in Preclinical Models

No preclinical studies investigating the effect of this compound on osteoclast differentiation have been reported in the available literature. Research on other novel synthetic compounds has shown that they can inhibit osteoclast differentiation, which is a key process in bone resorption. nih.govjksdh.or.krnih.gov

In typical preclinical models, researchers use bone marrow-derived macrophages (BMMs) and stimulate them with Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to induce differentiation into osteoclasts. nih.govmdpi.com The potential inhibitory effects of a test compound on this process are then evaluated by measuring specific markers. Key indicators of osteoclastogenesis include the formation of multinucleated cells that are positive for tartrate-resistant acid phosphatase (TRAP) staining and the expression of osteoclast-specific genes such as NFATc1, c-Fos, and Cathepsin K. jksdh.or.krnih.gov While studies have detailed these effects for various acetamide derivatives and other molecules, no such data are available for this compound.

Antioxidant Activity Assessment

There is no available scientific data assessing the antioxidant activity of this compound. The assessment of antioxidant potential is a common step in characterizing new chemical entities, and various standardized assays are employed for this purpose.

No studies reporting the results of radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, for this compound were found.

The DPPH assay is a widely used, simple, and rapid spectrophotometric method to evaluate the ability of a compound to act as a free radical scavenger. psu.ac.thmdpi.com The principle involves the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant compound. mdpi.comjelsciences.com The antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing its discoloration to a pale-yellow hydrazine (B178648) molecule. psu.ac.thnih.gov The change in absorbance, typically measured at 517 nm, is proportional to the radical scavenging activity of the compound. mdpi.com Results are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. While this assay has been performed on numerous acetamide derivatives and other phenolic compounds, data for this compound is absent from the literature. nih.govmdpi.com

Without experimental data, the precise mechanism of antioxidant action for this compound cannot be determined. Generally, the antioxidant activity of phenolic and acetamide-containing compounds is related to their chemical structure. scielo.brnih.gov

Potential mechanisms by which a compound like this might exert antioxidant effects include:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group or the N-H group of the acetamide could donate a hydrogen atom to a free radical, thereby neutralizing it. The presence of an N-H functional group can be important for this activity. nih.govscielo.br

Single Electron Transfer (SET): The compound could transfer an electron to reduce the free radical. scielo.brscielo.br

The specific arrangement and type of functional groups on the aromatic ring significantly influence the antioxidant capacity. nih.govnih.gov For instance, the presence and position of electron-donating groups (like the methoxy (B1213986) group) and electron-withdrawing groups (like the acetyl group) can modulate the stability of the resulting antioxidant radical and, consequently, its effectiveness. nih.gov However, without empirical studies on this compound, any discussion of its antioxidant mechanism remains speculative.

Future Research Directions and Potential Applications in Chemical Biology

Development of Advanced Analogs for Specific Biological Targets

The core structure of N-(3-acetyl-4-methoxyphenyl)acetamide offers multiple points for chemical modification, making it an attractive starting point for the development of advanced analogs aimed at specific biological targets. The N-phenylacetamide scaffold is a common feature in molecules with diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. rjptonline.orgresearchgate.net Future research could focus on creating a library of derivatives to probe structure-activity relationships (SAR).

Key modifications could include:

Alteration of the Acetyl Group: The acetyl moiety could be modified to other acyl groups or functionalized to explore interactions with different enzymatic pockets. For instance, its conversion to more complex ketones or other functional groups could modulate binding affinity and selectivity for target proteins.

Substitution on the Phenyl Ring: The methoxy (B1213986) group could be replaced with other alkoxy groups, halogens, or hydrogen-bonding moieties to fine-tune the electronic and steric properties of the molecule, potentially enhancing target engagement.

Modification of the Acetamide (B32628) Linker: The amide portion is crucial for the structural integrity and can be a key player in hydrogen bonding with biological targets. N-alkylation or substitution on the acetyl methyl group could influence conformation and bioavailability.

By systematically synthesizing and evaluating these analogs, it may be possible to identify compounds with potent and selective activity against targets such as enzymes, receptors, or ion channels. For example, some substituted acetamide derivatives have been investigated as inhibitors of butyrylcholinesterase, a target relevant to Alzheimer's disease. nih.govresearchgate.net

Table 1: Hypothetical Analogs and Their Potential Biological Targets

Analog StructureModification SitePotential Target ClassRationale
N-(3-(1-hydroxyethyl)-4-methoxyphenyl)acetamideAcetyl GroupDehydrogenasesIntroduction of a hydroxyl group for potential enzymatic interaction.
N-(3-acetyl-4-hydroxyphenyl)acetamideMethoxy GroupKinasesO-demethylation to reveal a phenol (B47542) for hydrogen bonding.
N-(3-acetyl-4-ethoxyphenyl)acetamideMethoxy GroupCytochrome P450 enzymesAltering metabolic stability and lipophilicity.
2-Chloro-N-(3-acetyl-4-methoxyphenyl)acetamideAcetamide GroupCysteine ProteasesIntroduction of a reactive group for covalent inhibition.

Investigation of the Compound as a Chemical Probe

Future research in this area would involve:

Target Identification: The initial step would be to identify the biological targets of the parent compound or its analogs through methods like affinity chromatography or chemoproteomics.

Affinity and Selectivity Optimization: Once a target is identified, the molecule would be chemically modified to enhance its binding affinity and selectivity.

Functionalization: For use as a probe, the molecule would be tagged with a reporter group, such as a fluorophore, a biotin (B1667282) tag for pull-down experiments, or a photo-affinity label for covalent capture of the target protein. For instance, α-sulfamate acetamides have been developed as a new type of electrophile for targeted covalent inhibitor design, which can be adapted for creating "turn-on" probes. nih.gov

The development of a selective probe based on this scaffold would provide a valuable tool for researchers to investigate the function of its target protein in cellular pathways and disease models.

Exploration of New Synthetic Methodologies for Related Compounds

The synthesis of N-arylacetamides is a fundamental transformation in organic chemistry. rsc.org Future research could leverage the this compound structure as a model system to develop and showcase novel synthetic methodologies.

Areas for exploration include:

Greener Synthetic Routes: Developing biocatalytic methods, for example using enzymes like arylamine N-acetyltransferase, could provide an environmentally friendly alternative to traditional chemical synthesis. rsc.org

Novel Coupling Reactions: Exploring new catalytic systems for the N-acetylation of substituted anilines could lead to more efficient and versatile synthetic protocols. This could involve using novel ionic liquids or transition-metal catalysts. rsc.org

Combinatorial Synthesis: The development of solid-phase or solution-phase combinatorial methods would enable the rapid generation of a large library of analogs for screening purposes.

A general synthetic scheme for related compounds often involves the acylation of a corresponding aniline (B41778) with an acyl chloride or anhydride (B1165640). nih.govnih.gov

Table 2: Comparison of Potential Synthetic Approaches

MethodReagentsAdvantagesPotential Challenges
Classical Acylation3-Amino-2-methoxyacetophenone, Acetic AnhydrideHigh yield, simple procedure.May require harsh conditions or catalysts.
Biocatalysis3-Amino-2-methoxyacetophenone, Acetyl Source, EnzymeMild conditions, high selectivity, environmentally friendly. rsc.orgEnzyme availability and stability, substrate scope.
Transition-Metal Catalysis3-Amino-2-methoxyacetophenone, Acetylating Agent, CatalystHigh efficiency, broad substrate scope.Catalyst cost and toxicity, optimization required.

Integration with High-Throughput Screening Initiatives

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify "hits" with activity against a specific biological target. nih.gov A library of compounds based on the this compound scaffold would be well-suited for inclusion in HTS campaigns.

Future directions in this area would involve:

Library Design and Synthesis: Creating a structurally diverse library of analogs by varying the substituents on the phenyl ring and modifying the acetyl and acetamide groups. Commercial and academic compound libraries often contain thousands of diverse, drug-like small molecules for screening. stanford.eduku.edu

Assay Development: Developing robust biochemical or cell-based assays that are compatible with HTS formats to measure the activity of the compounds against the chosen target.

Hit-to-Lead Optimization: Following the identification of initial hits from the HTS, a focused medicinal chemistry effort would be undertaken to improve their potency, selectivity, and drug-like properties. Phenotypic screening of covalent compound libraries has proven effective in identifying new lead compounds and novel drug targets. biorxiv.org

The integration of a focused library of this compound derivatives into HTS initiatives could accelerate the discovery of new lead compounds for various therapeutic areas.

Potential for Radioligand Development in Research Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiolabeled molecules (radioligands) to visualize and quantify biological processes in vivo. nih.gov The development of a radiolabeled version of a potent and selective analog of this compound could provide a valuable tool for preclinical and potentially clinical research.

The steps toward this goal would include:

Identification of a High-Affinity Analog: A prerequisite is the development of an analog with high affinity and selectivity for a specific biological target, such as a receptor or enzyme in the central nervous system.

Radiolabeling Chemistry: The selected analog would need to be modified to allow for the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). mdpi.com This often involves introducing a precursor group, such as a hydroxyl or nitro group, that can be readily converted to the radiolabeled moiety.

Preclinical Evaluation: The resulting radioligand would be evaluated in animal models to assess its ability to cross the blood-brain barrier (if targeting the CNS), bind to its target with high specificity, and provide a clear imaging signal.

Successful development of a PET radioligand from this scaffold would enable non-invasive studies of the targeted biological system, aiding in drug development and the understanding of disease pathophysiology. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-acetyl-4-methoxyphenyl)acetamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving acetylation of 3-amino-4-methoxyphenyl precursors under controlled conditions (e.g., anhydrous solvents, catalytic acid/base). Purification via recrystallization or column chromatography is critical to remove acetylated byproducts. Monitor reaction progress using TLC with UV visualization .
  • Key Considerations : Optimize reaction temperature (60–80°C) and stoichiometry to minimize side reactions like over-acetylation. Purity ≥95% can be confirmed via HPLC with a C18 column and acetonitrile/water gradient .

Q. How should researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Confirm acetyl (-COCH₃) and methoxy (-OCH₃) groups via ¹H NMR (δ 2.1–2.3 ppm for acetyl; δ 3.8–4.0 ppm for methoxy) and ¹³C NMR (δ 168–170 ppm for carbonyl) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 222.1 (calculated for C₁₁H₁₃NO₃). Fragmentation patterns must align with expected cleavage at the acetamide bond .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening Protocols :

  • Antimicrobial : Broth microdilution assays against S. aureus and E. coli (MIC values).
  • Cytotoxicity : MTT assays on HEK293 or HeLa cells to assess IC₅₀.
  • Receptor Binding : Radioligand displacement assays for acetylcholinesterase or COX-2 inhibition, given structural analogs’ activity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target specificity?

  • Approach : Perform molecular docking (AutoDock Vina) against protein targets (e.g., kinase domains or GPCRs) to predict binding affinities. Adjust substituents (e.g., methoxy→ethoxy) to enhance hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) for kinetic binding analysis .
  • Case Study : Analogous compounds showed improved COX-2 selectivity when methoxy groups were replaced with bulkier substituents, reducing off-target effects .

Q. What strategies resolve contradictory data in biological activity studies (e.g., high in vitro potency but low in vivo efficacy)?

  • Troubleshooting Steps :

Pharmacokinetics : Assess metabolic stability in liver microsomes (e.g., CYP450 metabolism).

Solubility : Use shake-flask method to measure aqueous solubility; consider PEGylation or prodrug approaches.

Bioavailability : Conduct permeability assays (Caco-2 cells) and plasma protein binding studies .

  • Example : A structurally similar acetamide derivative exhibited poor oral bioavailability due to rapid glucuronidation, resolved via methylene spacer incorporation .

Q. How do electronic effects of substituents influence the compound’s reactivity in synthetic modifications?

  • Mechanistic Insight : The electron-donating methoxy group activates the phenyl ring for electrophilic substitution, while the acetyl group directs reactions to the para position. Use DFT calculations (Gaussian 16) to map electron density and predict regioselectivity in derivatization .
  • Experimental Validation : Nitration reactions yield para-nitro derivatives as major products, confirmed by X-ray crystallography in related compounds .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation : Wear nitrile gloves and goggles due to skin/eye irritation risks (GHS Category 2). Use fume hoods to avoid inhalation (H335). Store at 2–8°C in amber vials to prevent photodegradation .
  • Emergency Response : For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite. Contaminated waste must comply with EPA guidelines for amide disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.